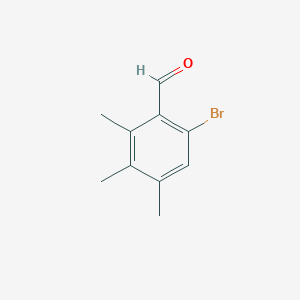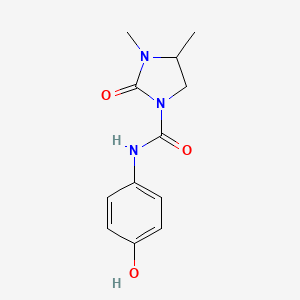![molecular formula C10H14O3 B14402809 1-(2-Methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethan-1-one CAS No. 84880-07-9](/img/structure/B14402809.png)
1-(2-Methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-1,6-dioxaspiro[44]non-2-en-3-yl)ethan-1-one is a spiroketal compound characterized by its unique spirocyclic structure Spiroketals are a class of organic compounds where two rings are connected through a single shared atom, typically an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethan-1-one typically involves the condensation of lactones with appropriate aliphatic compounds. One common method includes the condensation of two molecules of a lactone in the presence of sodium ethoxide to form a dilactone. This dilactone is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. The resulting acid is decarboxylated by refluxing with water or a dilute mineral acid .
Industrial Production Methods
Industrial production methods for spiroketals often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The spiroketal structure allows for substitution reactions, where functional groups can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases to facilitate the replacement of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted spiroketals.
Scientific Research Applications
1-(2-Methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethan-1-one has several scientific research applications:
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and allergic conditions.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The spiroketal structure allows it to bind to enzymes and receptors, modulating their activity. This can result in various biological effects, such as inhibition of inflammatory pathways or activation of specific signaling cascades .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: A related spiroketal with similar structural features but different functional groups.
2-Ethyl-1,6-dioxaspiro[4.4]nonane: Another spiroketal compound with ethyl substitution, known for its biological activity as an attractant for bark beetles.
(E)-2-(Hepta-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene: A spiroketal with a different substitution pattern, used in various chemical applications.
Uniqueness
1-(2-Methyl-1,6-dioxaspiro[44]non-2-en-3-yl)ethan-1-one is unique due to its specific substitution pattern and the resulting chemical and biological properties
Properties
CAS No. |
84880-07-9 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-(2-methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethanone |
InChI |
InChI=1S/C10H14O3/c1-7(11)9-6-10(13-8(9)2)4-3-5-12-10/h3-6H2,1-2H3 |
InChI Key |
VUWJVODATHFZHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC2(O1)CCCO2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


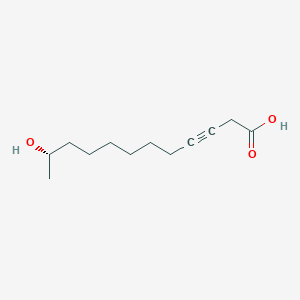
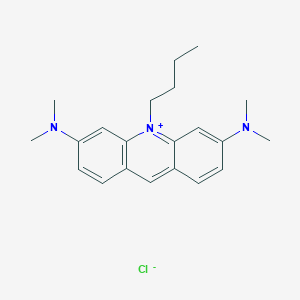
methanone](/img/structure/B14402737.png)
![11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene](/img/structure/B14402743.png)
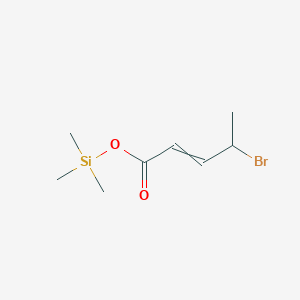
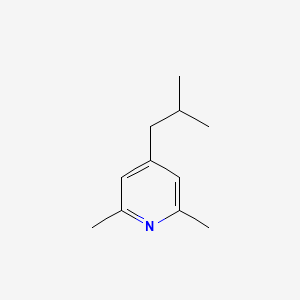
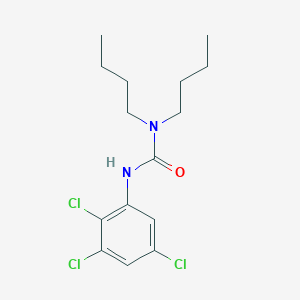
![1,4-Bis[(ethenylsulfanyl)methyl]benzene](/img/structure/B14402768.png)
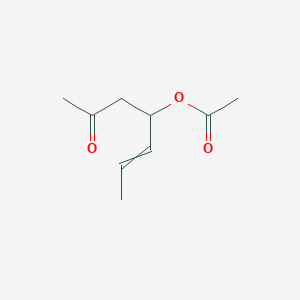
![N,N-Diethyl-N'-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14402772.png)
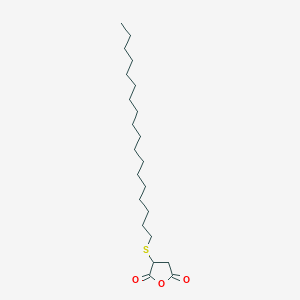
![3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione](/img/structure/B14402815.png)
